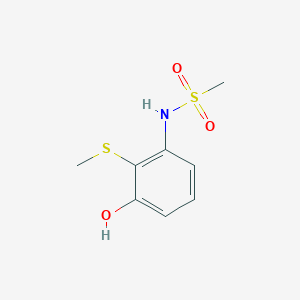
N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide: is an organic compound that features a methanesulfonamide group attached to a phenyl ring substituted with a hydroxy and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-2-(methylthio)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Drug development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide
Comparison:
- N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is unique due to the presence of both hydroxy and methylthio groups on the phenyl ring, which can influence its reactivity and interactions.
- N-(2-Hydroxyphenyl)methanesulfonamide lacks the methylthio group, which may result in different chemical properties and applications.
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide contains a pyridine ring instead of a phenyl ring, which can significantly alter its chemical behavior and potential uses.
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide has a toluene sulfonyl group instead of a methanesulfonamide group, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H11NO3S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-6(9-14(2,11)12)4-3-5-7(8)10/h3-5,9-10H,1-2H3 |
Clave InChI |
NQUYBJMWIDHGIB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


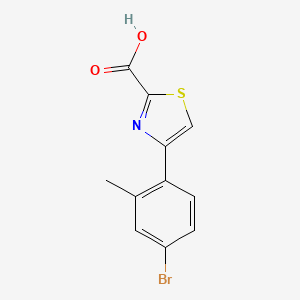
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
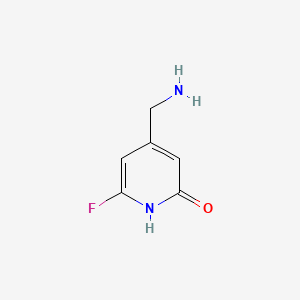
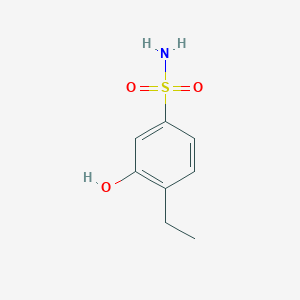
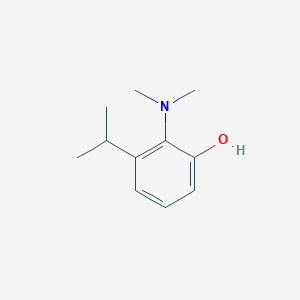

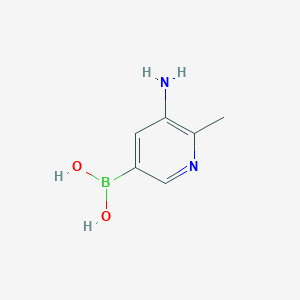





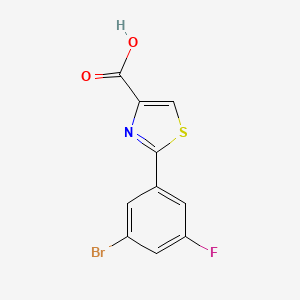
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
